molecular formula C18H15ClN4O4S B2725049 3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide CAS No. 302952-06-3

3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2725049
CAS RN: 302952-06-3
M. Wt: 418.85
InChI Key: UODJTLCFURCBNY-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, also known as CPB, is a chemical compound that has recently gained significant attention in the scientific community. It has a molecular formula of C18H15ClN4O4S and a molecular weight of 418.85 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H15ClN4O4S . Unfortunately, the specific details about its structure are not available in the search results.

Scientific Research Applications

Fluorescence Enhancement in Biochemical Probing

  • Faridbod et al. (2009) discussed the enhancement of erbium (Er) intrinsic fluorescence intensity by Glibenclamide, a drug closely related to 3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide. This property allows for monitoring Glibenclamide using simple and sensitive fluorimetric probes, which can be useful in high performance liquid chromatography detectors in the future (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Antimicrobial Properties

Enzyme Inhibition

  • A study by Tuğrak et al. (2020) on benzamide derivatives, including compounds structurally similar to this compound, demonstrated significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential in drug design (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Zinc Ion-Selective Electrode Development

  • Saleh and Gaber (2001) utilized Sulipride, a drug closely related to this compound, as an electroactive material for creating a zinc ion-selective electrode. This electrode showed excellent selectivity and could be used for determining zinc contents in various materials (Saleh & Gaber, 2001).

Phototransformation Studies

  • The compound has been studied for its phototransformation properties in aqueous solutions. Choudhury and Dureja (1996) analyzed the photodegradation of Chlorimuron-ethyl, a compound related to this compound, in different types of water and under various pH conditions (Choudhury & Dureja, 1996).

Neuroleptic Properties

  • Usuda et al. (2004) investigated the neuroleptic properties of benzamide derivatives similar to this compound. They found that these compounds had potent inhibitory effects on certain behaviors induced by dopamine, suggesting their potential use in treating psychosis (Usuda, Nishikori, Noshiro, & Maeno, 2004).

properties

IUPAC Name

3-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-7-5-14(6-8-15)22-18(24)12-3-2-4-13(19)9-12/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODJTLCFURCBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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